molecular formula C15H10F2O4 B6408720 4-Fluoro-3-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% CAS No. 1262004-90-9

4-Fluoro-3-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95%

Cat. No. B6408720
CAS RN: 1262004-90-9
M. Wt: 292.23 g/mol
InChI Key: ITTMXEOAEAGJIN-UHFFFAOYSA-N
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Description

4-Fluoro-3-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, or 4-FMA, is a synthetic fluorinated benzoic acid derivative. It is a highly potent inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9). This enzyme plays a critical role in the metabolism of many drugs, including warfarin, phenytoin, and ibuprofen. 4-FMA has been studied extensively in laboratory settings, and its potential applications in scientific research are numerous.

Mechanism of Action

4-FMA is an inhibitor of the enzyme cytochrome P450 2C9 (4-Fluoro-3-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95%). This enzyme is involved in the metabolism of many drugs, including warfarin, phenytoin, and ibuprofen. 4-FMA binds to the active site of the enzyme, blocking the binding of the substrate and preventing the enzyme from carrying out its normal function.
Biochemical and Physiological Effects
4-FMA has been used to study the biochemical and physiological effects of drugs on the body. In laboratory settings, it has been used to study the effects of drugs on the metabolism of other drugs, as well as their effects on the body’s immune system and its response to environmental pollutants. Additionally, 4-FMA has been used to study the effects of drugs on the brain, including their effects on memory, learning, and behavior.

Advantages and Limitations for Lab Experiments

4-FMA has several advantages for laboratory experiments. It is highly potent, so small amounts can be used to achieve the desired effect. Additionally, it is relatively stable, so it can be stored for long periods of time without losing its potency. The main limitation of 4-FMA is that it is not approved for human use, so it cannot be used in clinical trials.

Future Directions

There are several potential future directions for 4-FMA research. It could be used to study the metabolism of drugs in different populations, such as the elderly and those with chronic illnesses. Additionally, it could be used to study the effects of drugs on the brain, including their effects on memory, learning, and behavior. Furthermore, 4-FMA could be used to study the mechanisms of drug resistance and the effects of environmental pollutants on the body. Finally, 4-FMA could be used to study the effects of drugs on the immune system, and to develop new drugs that target specific enzymes.

Synthesis Methods

4-FMA is synthesized from the reaction of 4-fluoro-3-methoxybenzoic acid with 3-fluoro-5-methoxycarbonylphenyl bromide. This reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide. The reaction yields 4-FMA in a yield of about 95%.

Scientific Research Applications

4-FMA has a wide range of applications in scientific research. It has been used to study the metabolism of drugs, and to investigate the effects of drugs on the body. It has also been used to study the effects of environmental pollutants on the body, and to study the mechanisms of drug resistance. Additionally, 4-FMA has been used in studies of enzyme inhibitors and enzyme activators.

properties

IUPAC Name

4-fluoro-3-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2O4/c1-21-15(20)10-4-9(5-11(16)6-10)12-7-8(14(18)19)2-3-13(12)17/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTMXEOAEAGJIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=C(C=CC(=C2)C(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691525
Record name 3',6-Difluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid

CAS RN

1262004-90-9
Record name 3',6-Difluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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